
Dexmedetomidine
Übersicht
Beschreibung
Dexmedetomidine is a highly selective α2-adrenoceptor (α2-AR) agonist with sedative, analgesic, and anxiolytic properties. It exerts its effects by binding to α2-ARs in the locus coeruleus (central sedation) and spinal cord (analgesia), while preserving respiratory function . Approved for short-term ICU sedation and procedural anesthesia, this compound is distinguished by its "cooperative sedation" profile, allowing patients to remain rousable while maintaining hemodynamic stability . Its pharmacokinetics include a rapid distribution phase (6 minutes) and a terminal half-life of ~2 hours, with hepatic metabolism via glucuronidation and CYP2A6 .
Vorbereitungsmethoden
Resolution of Racemic Medetomidine
The resolution of racemic medetomidine into dexmedetomidine remains a foundational approach. The process begins with medetomidine, a racemic mixture, which undergoes chiral resolution to isolate the dextrorotatory enantiomer. A key patent (CN112194626A) outlines two synthetic routes for medetomidine synthesis, both involving Grignard reactions .
Route 1: 2,3-Dimethylaniline as Starting Material
In this pathway, 2,3-dimethylaniline is protected with triphenylmethyl to form an imine intermediate. Subsequent nucleophilic additions with 2,3-dimethylphenyl magnesium bromide and oxidation yield a ketone, which undergoes a second Grignard reaction with imidazole-derived reagents. Deprotection and reduction steps finalize medetomidine synthesis. However, this method suffers from high costs due to multiple Grignard reactions and expensive raw materials .
Route 2: 2,3-Dimethylbenzaldehyde as Starting Material
This alternative route employs 2,3-dimethylbenzaldehyde, which is similarly protected and subjected to Grignard reactions. The intermediate is oxidized and further functionalized before deprotection and reduction. While this route marginally reduces complexity, it still requires stringent temperature control (e.g., 33°C for precipitation) .
Resolution and Purification
Post-synthesis, this compound is resolved using L-tartaric acid in isopropanol. For example, heating this compound (2 g) and L-tartaric acid (0.8 g) in isopropanol (30 mL) at 70°C, followed by cooling to 10°C, yields this compound L-tartrate with ≤0.05% impurities . Final conversion to this compound hydrochloride involves neutralization with sodium hydroxide (0.1–0.15 g/mL) and salification with hydrogen chloride in ethyl acetate, achieving a purity of ≥99.9% .
Key Data:
Parameter | Value |
---|---|
Yield (L-tartrate) | 39.09% (crude) |
Purity (HCl salt) | ≥99.9% |
Temperature Range | 10–80°C |
Asymmetric Hydrogenation of Methylene Derivatives
A breakthrough method (US11718586B2) employs asymmetric hydrogenation to directly synthesize this compound with high enantiomeric excess (ee). The process avoids racemic resolution by utilizing a chiral catalyst, such as formula (A'), which induces stereoselectivity during hydrogenation .
Synthetic Pathway
The methylene precursor (Formula II) undergoes hydrogenation under 8–12 bars of H₂ in methanol at 50°C. The chiral catalyst enables ee values of 70–90%, which are enhanced to ≥99.95% via recrystallization . Subsequent salification with HCl in ethanol yields this compound hydrochloride.
Reaction Conditions:
-
Solvent: Methanol (45 L/kg precursor)
-
Catalyst: Chiral Ru complex (Formula A')
-
Pressure: 10 bars H₂
-
Temperature: 50°C
Enantiomeric Enrichment
Post-hydrogenation, the product is dissolved in ethanol, seeded with pure this compound, and cooled to 20–25°C. This step reduces levomedetomidine content to ≤0.1%, as verified by chiral HPLC .
Key Data:
Parameter | Value |
---|---|
Initial ee | 70–90% |
Final ee | ≥99.95% |
Yield (HCl salt) | 85–92% |
Ionic Liquid-Mediated Coupling
The CN106588778A patent introduces a green chemistry approach using ionic liquids to facilitate the coupling of 1-(1-halogenated ethyl)-2,3-dimethylbenzene with 4-cyanoimidazole . This method reduces reaction time and improves atom economy.
Reaction Mechanism
The NH group of 4-cyanoimidazole is deprotonated using AlMgHal₃, forming a magnesium intermediate that reacts with the halogenated benzene derivative. Reprotonation and resolution with D-tartaric acid yield this compound with ≤0.1% impurities .
Advantages:
-
Solvent: Ionic liquids (e.g., [BMIM]BF₄)
-
Reaction Time: 4–6 hours (vs. 12+ hours conventionally)
-
Yield: 78–85%
Comparative Analysis of Methods
Industrial Scalability Considerations
The asymmetric hydrogenation method (US11718586B2) is most viable for large-scale production due to its minimal steps and high ee. In contrast, racemic resolution’s reliance on Grignard reagents increases costs and waste . Ionic liquid methods, while eco-friendly, require specialized infrastructure for solvent recovery .
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):
Friedel-Crafts Alkylation
- Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).
- Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.
- Conditions : 0–10°C, 15–24 hours.
- Yield : 35–44% after resolution ( ).
Reaction Scheme :
Chiral Resolution
- Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].
- Solvent System : Isopropanol-water (1:1 v/v).
- Yield : 44% enantiomeric excess ( ).
Prodrug Modifications
This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):
Functional Group Modifications
Prodrug Type | Functional Group | Metabolic Time (Plasma) | Molecular Efficiency (%) |
---|---|---|---|
Ester | Acetyl | 5–30 min | 98–107 |
Carbonate | Ethyl carbonate | 2–15 min | 102–109 |
Carbamate | Methyl carbamate | >15 min | 89–94 |
Phosphate | Phosphate ester | >1 hour | 76–82 |
- Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).
- Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).
Metabolic Pathways
This compound undergoes extensive hepatic biotransformation ( ):
Primary Metabolic Reactions
-
Glucuronidation :
- Enzyme : UGT2B10/UGT1A4.
- Metabolite : N-glucuronide (34% of urinary excretion).
-
Oxidation :
- Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).
- Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.
- Excretion :
Half-Life Data
Population | Distribution Half-Life | Terminal Half-Life |
---|---|---|
Healthy Adults | 6 min | 2.1–3.1 hours |
ICU Patients | Variable | 2.2–3.7 hours |
pH-Dependent Hydrolysis
- Optimal Stability : pH 4.5–7.0 ( ).
- Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).
Thermal Stability
- Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).
- Storage : Stable at 25°C in aqueous solution for 24 hours ( ).
Salt Formation
This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:
- Synthesis : Salification with HCl in ethanol/THF ( ).
- Yield : 91.5% after recrystallization ( ).
- Properties :
Reactivity with Biomolecules
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .
Sedation in Intensive Care Units (ICUs)
- Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
- Benefits :
Perioperative Use
- Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
- Benefits :
Analgesic Properties
- Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
- Benefits :
Pediatric Applications
- Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
- Benefits :
Case Study 1: this compound in Awake Craniotomy
In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .
Case Study 2: ICU Sedation Protocol
A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .
Data Summary
Wirkmechanismus
Dexmedetomidine exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to inhibition of norepinephrine release, resulting in sedation, analgesia, and anxiolysis. The primary molecular targets are the alpha-2 receptors located in the locus coeruleus, which play a crucial role in regulating sleep and arousal .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Efficacy in Sedation and Analgesia
Table 1: Comparative Efficacy of Dexmedetomidine vs. Other Sedatives
- Mechanistic Advantages : this compound reduces restlessness (OR 0.15 vs. controls) when combined with propofol or midazolam and mimics natural sleep patterns by activating ventrolateral preoptic nucleus (VLPO) pathways .
- Analgesia : In epidural labor analgesia, this compound-ropivacaine combinations reduced VAS scores within 2 hours post-administration vs. ropivacaine-sufentanil (p < 0.01) .
Table 2: Adverse Effect Profile Comparison
- Bradycardia : this compound’s α2-AR agonism reduces sympathetic outflow, increasing bradycardia risk (OR 7.15), but this may reflect attenuated physiological stress .
Clinical Scenarios and Outcomes
- Mechanical Ventilation: this compound monotherapy reduced in-hospital mortality (RR 0.72) and MV duration vs. midazolam/propofol .
- Neuroprotection : Increased plasma BDNF levels post-carotid endarterectomy (p < 0.05), suggesting neuroprotective effects absent in propofol .
- Obstetrics : this compound-ropivacaine combinations shortened sensory block onset by 8–12 minutes vs. ropivacaine alone (p < 0.001) .
Biologische Aktivität
Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.
This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:
- Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
- Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
- Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .
Biological Effects
The biological effects of this compound encompass a wide range of physiological responses:
- Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
- Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
- Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .
Case Studies and Clinical Applications
Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:
- Postoperative Pain Management :
- Neuropathic Pain Relief :
- Sepsis Management :
Summary of Research Findings
Q & A
Basic Research Questions
Q. How should researchers design experiments to compare dexmedetomidine’s efficacy with other sedatives (e.g., midazolam) in clinical studies?
- Methodological Answer : Utilize randomized controlled trials (RCTs) with double-blind protocols to minimize bias. Include standardized endpoints such as sedation depth (e.g., Richmond Agitation-Sedation Scale), hemodynamic stability (mean arterial pressure, heart rate), and recovery times. Stratify participants by age, comorbidities, or surgical type to control confounding variables. For meta-analyses, follow PRISMA guidelines, prioritize studies with low heterogeneity (I² < 50%), and use fixed-effect models for pooled estimates .
Q. What are the standard protocols for dosing this compound in preclinical and clinical studies?
- Methodological Answer : In preclinical models (e.g., rodents), use dose ranges of 0.1–1 µM for in vitro neuroprotection studies and 0.3–333.3 µg/kg for behavioral assays . For human trials, start with FDA-approved ICU sedation doses (0.2–1.4 µg/kg/h) and titrate based on hemodynamic responses. Validate plasma concentrations via HPLC or LC-MS/MS, targeting 0.5–8.0 ng/ml for dose-response analyses .
Q. How can researchers address this compound’s biphasic hemodynamic effects in experimental designs?
- Methodological Answer : Predefine monitoring intervals (e.g., every 10–15 minutes) for blood pressure, cardiac output, and vascular resistance during infusion. Use repeated-measures ANOVA to track temporal changes and categorize responses into low-dose (0.5–1.2 ng/ml) vs. high-dose (>3.2 ng/ml) phases. Adjust statistical models to account for non-linear trends .
Advanced Research Questions
Q. What strategies mitigate inter-individual variability in this compound’s sedative and anxiogenic effects in animal models?
- Methodological Answer : Implement crossover designs to control for genetic variability in α2-adrenergic receptor binding . Use multivariate analysis (e.g., principal component analysis) to cluster behavioral phenotypes (e.g., locomotion, anxiety-related exploration) and correlate them with pharmacokinetic (PK) parameters. Strain-specific dose adjustments (e.g., lower doses for C57BL/6 mice) may improve reproducibility .
Q. How can population pharmacokinetic-pharmacodynamic (PK-PD) models enhance this compound dosing in critically ill patients?
- Methodological Answer : Develop nonlinear mixed-effects models (NONMEM) using data from subpopulations (e.g., pediatric vs. adult, renal impairment). Incorporate covariates like albumin levels, body weight, and organ dysfunction. Validate models with bootstrapping and visual predictive checks. PD endpoints should include sedation scores and biomarker correlations (e.g., IL-6 for inflammation) .
Q. What statistical methods resolve contradictions in this compound’s neuroprotective outcomes across studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding factors (e.g., anesthesia type, surgical stress). For meta-analyses, subgroup by surgical context (cardiac vs. non-cardiac) and assay type (MMSE vs. MoCA). Use meta-regression to explore dose-dependent effects on inflammatory markers (IL-6, TNF-α) .
Q. How do researchers evaluate this compound’s impact on uterine smooth muscle contraction in mechanistic studies?
- Methodological Answer : Employ ex vivo myometrial strip assays with oxytocin-induced contractions. Calculate effective concentrations (EC₅–EC₉₅) via Probit analysis and compare dose-response curves. Normalize data to baseline tension and use Kruskal-Wallis tests for non-parametric comparisons .
Q. What ethical and methodological considerations apply to human studies on this compound’s long-term cognitive effects?
- Methodological Answer : Design longitudinal RCTs with pre-specified cognitive batteries (e.g., MMSE, Trail Making Test) at 1-, 6-, and 12-month intervals. Include sham controls for intrathecal administration and adjust for baseline cognitive status. Obtain informed consent with explicit disclosure of sedation-related amnesia risks .
Q. Data Analysis and Reporting
Q. How should researchers standardize reporting of this compound’s hemodynamic outcomes in manuscripts?
- Methodological Answer : Adhere to CONSORT guidelines for clinical trials and ARRIVE for preclinical studies. Report mean ± SD for continuous variables (e.g., MAP, HR) and absolute risk reductions for binary outcomes (e.g., POCD incidence). Use forest plots in meta-analyses to visualize heterogeneity and funnel plots to assess publication bias .
Q. What tools validate this compound’s neuroprotective mechanisms in vitro?
- Methodological Answer : Combine LDH/CCK-8 assays for cell viability with TUNEL staining for apoptosis quantification. Perform Western blotting for Hsp90/AKT pathway activation and use siRNA knockdown to confirm target specificity. Normalize data to vehicle-treated controls and report effect sizes (Cohen’s d) .
Eigenschaften
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873388 | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, 1.74e-01 g/L | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113775-47-6 | |
Record name | Dexmedetomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.